![molecular formula C6H11NO2 B13517429 rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)
rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide: is a chemical compound characterized by the presence of a hydroxy group attached to a cyclobutyl ring, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.
Attachment of the Acetamide Group: The final step involves the acylation of the hydroxycyclobutyl intermediate with acetic anhydride or acetyl chloride under basic conditions to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.
Reduction: Formation of N-[(1R,2R)-2-hydroxycyclobutyl]amine.
Substitution: Formation of various substituted cyclobutyl derivatives.
科学的研究の応用
rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and acetamide moiety play crucial roles in its binding affinity and reactivity. The compound may modulate enzymatic activity, receptor interactions, and signal transduction pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
rac-N-[(1R,2R)-2-hydroxycyclohexyl]acetamide: Similar structure with a cyclohexyl ring instead of a cyclobutyl ring.
rac-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide: Contains a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide is unique due to its smaller cyclobutyl ring, which imparts distinct steric and electronic properties. These differences can influence its reactivity, binding interactions, and overall biological activity compared to its cyclohexyl and cyclopentyl analogs.
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
N-[(1R,2R)-2-hydroxycyclobutyl]acetamide |
InChI |
InChI=1S/C6H11NO2/c1-4(8)7-5-2-3-6(5)9/h5-6,9H,2-3H2,1H3,(H,7,8)/t5-,6-/m1/s1 |
InChIキー |
SYMIKYSKEBFRRI-PHDIDXHHSA-N |
異性体SMILES |
CC(=O)N[C@@H]1CC[C@H]1O |
正規SMILES |
CC(=O)NC1CCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


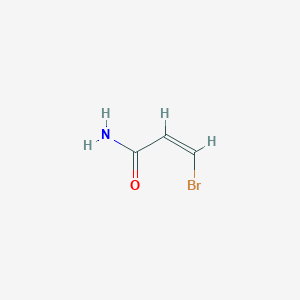
![Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis](/img/structure/B13517349.png)
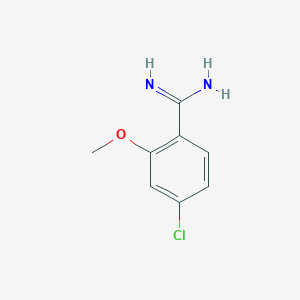

![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)
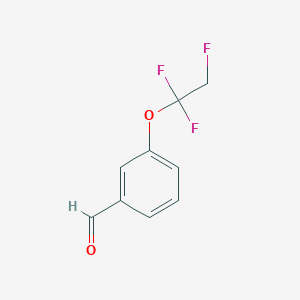
![tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate](/img/structure/B13517389.png)
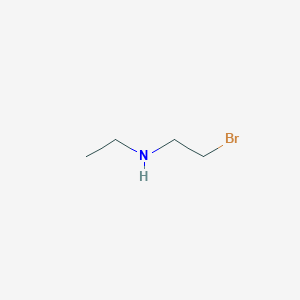

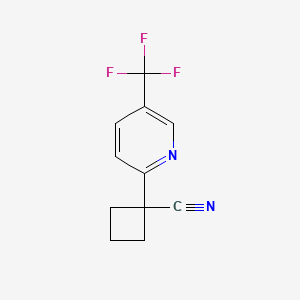
![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B13517423.png)
![1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)

